molecular formula C22H26N2OS B2731352 2,2-dimethyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide CAS No. 850917-20-3

2,2-dimethyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide

Cat. No.: B2731352
CAS No.: 850917-20-3
M. Wt: 366.52
InChI Key: AKDZINYOFKGBHQ-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide: is an organic compound that features a complex structure with an indole ring, a thioether linkage, and a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires a base such as sodium hydride or potassium carbonate.

    Pivalamide Introduction: Finally, the thioether-indole compound is reacted with pivaloyl chloride in the presence of a base like triethylamine to form the pivalamide group.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The indole ring can be reduced under catalytic hydrogenation conditions to form tetrahydroindole derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Tetrahydroindole derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential ligand in metal-catalyzed reactions.

Biology and Medicine:

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for its indole moiety which is common in many bioactive compounds.

    Biological Studies: Used in studies to understand the interaction of indole derivatives with biological targets.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide is not fully understood, but it is believed to interact with various molecular targets through its indole and thioether functionalities. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the thioether group can form covalent bonds with nucleophilic sites.

Comparison with Similar Compounds

    N-(2-(1H-indol-3-yl)ethyl)pivalamide: Lacks the thioether linkage.

    N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)acetamide: Has an acetamide group instead of a pivalamide group.

Uniqueness: 2,2-dimethyl-N-(2-{[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl}ethyl)propanamide is unique due to the combination of its indole ring, thioether linkage, and pivalamide group, which together confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2-dimethyl-N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]sulfanyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2OS/c1-15-9-11-16(12-10-15)19-20(17-7-5-6-8-18(17)24-19)26-14-13-23-21(25)22(2,3)4/h5-12,24H,13-14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDZINYOFKGBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCCNC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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